5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride
Overview
Description
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride is a chemical compound that features a fluorinated piperidine ring attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Pyrimidine Core Formation: The pyrimidine core is synthesized through nucleophilic aromatic substitution reactions involving trichloropyrimidine and piperidine derivatives.
Final Assembly: The final compound is obtained by combining the fluorinated piperidine ring with the pyrimidine core under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the pyrimidine core.
Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide and N,N-diisopropylethylamine (DIPEA) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of ammonium formate are used.
Major Products
The major products formed from these reactions include various substituted pyrimidines and piperidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of antiviral, anticancer, and neuroprotective agents.
Organic Synthesis:
Bioengineering: Its unique properties make it useful in the design of bioactive molecules for various biological applications.
Mechanism of Action
The mechanism of action of 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as the NF-kB inflammatory pathway.
Pathways Involved: It may inhibit pathways related to endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Fluoropyridines: Compounds such as 2-, 3-, and 4-fluoropyridines share structural similarities with 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride.
Piperidine Derivatives: Other fluorinated piperidine derivatives also exhibit similar chemical properties and applications.
Uniqueness
This compound is unique due to its combination of a fluorinated piperidine ring and a pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
IUPAC Name |
5-(4-fluoropiperidin-4-yl)pyrimidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.2ClH/c10-9(1-3-11-4-2-9)8-5-12-7-13-6-8;;/h5-7,11H,1-4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAKJZOUGZSAAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CN=CN=C2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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